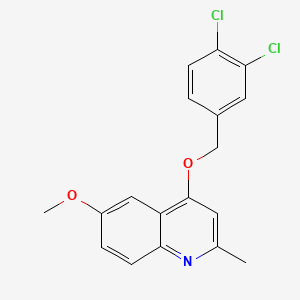
Csf1R-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-10 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of the survival, proliferation, and differentiation of monocytes and macrophages. This receptor is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer .
Preparation Methods
The synthesis of Csf1R-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Csf1R-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
Csf1R-IN-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of CSF1R inhibitors and to develop new inhibitors with improved potency and selectivity
Biology: It is used to investigate the role of CSF1R in various biological processes, such as immune response, inflammation, and cell signaling
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases by targeting CSF1R and modulating its activity
Industry: It is used in the development of new drugs and therapeutic agents targeting CSF1R, as well as in the production of diagnostic tools and assays
Mechanism of Action
Csf1R-IN-10 exerts its effects by binding to the CSF1R and inhibiting its activation by its ligands, CSF-1 and IL-34. This inhibition prevents the downstream signaling pathways that are normally activated by CSF1R, such as the PI3K, JAK, and MAPK pathways. These pathways are involved in cell survival, proliferation, and differentiation, and their inhibition can lead to the suppression of tumor growth, inflammation, and other pathological processes .
Comparison with Similar Compounds
Csf1R-IN-10 is unique compared to other CSF1R inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Pexidartinib: A CSF1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer immunotherapy.
These compounds share a common target but differ in their chemical structures, mechanisms of action, and therapeutic applications .
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3R)-3-(4-cyclopropylphenyl)-7-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1 |
InChI Key |
DQYJZYDKIPKLEC-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6 |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)


![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)





![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)

